3-Pyridinecarboxamide, 5-fluoro-N-hydroxy-
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Overview
Description
3-Pyridinecarboxamide, 5-fluoro-N-hydroxy-, also known as 5-fluoro-N-hydroxynicotinamide, is a chemical compound with the molecular formula C6H5FN2O2 and a molecular weight of 156.11 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a carboxamide group at the 3-position, a fluorine atom at the 5-position, and a hydroxylamine group at the nitrogen atom of the carboxamide.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxamide, 5-fluoro-N-hydroxy- typically involves the fluorination of nicotinamide derivatives. One common method includes the reaction of 3-pyridinecarboxamide with a fluorinating agent such as Selectfluor under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile at room temperature, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of 3-Pyridinecarboxamide, 5-fluoro-N-hydroxy- may involve large-scale fluorination processes using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency and safety of the fluorination process, minimizing the risk of hazardous by-products .
Chemical Reactions Analysis
Types of Reactions
3-Pyridinecarboxamide, 5-fluoro-N-hydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyridinecarboxamides depending on the nucleophile used.
Scientific Research Applications
3-Pyridinecarboxamide, 5-fluoro-N-hydroxy- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to nicotinamide.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Pyridinecarboxamide, 5-fluoro-N-hydroxy- involves its interaction with specific molecular targets, such as enzymes involved in redox reactions. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways related to oxidative stress and inflammation . The presence of the fluorine atom enhances its binding affinity and specificity for these targets.
Comparison with Similar Compounds
Similar Compounds
Nicotinamide: A precursor to nicotinamide adenine dinucleotide (NAD+), involved in redox reactions.
3-Pyridinecarboxamide: Lacks the fluorine and hydroxylamine groups, resulting in different chemical properties.
5-Fluoronicotinamide: Contains a fluorine atom but lacks the hydroxylamine group.
Uniqueness
3-Pyridinecarboxamide, 5-fluoro-N-hydroxy- is unique due to the combination of the fluorine atom and the hydroxylamine group, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
1582-86-1 |
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Molecular Formula |
C6H5FN2O2 |
Molecular Weight |
156.11 g/mol |
IUPAC Name |
5-fluoro-N-hydroxypyridine-3-carboxamide |
InChI |
InChI=1S/C6H5FN2O2/c7-5-1-4(2-8-3-5)6(10)9-11/h1-3,11H,(H,9,10) |
InChI Key |
QNXNKBDCYNSXEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1F)C(=O)NO |
Origin of Product |
United States |
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